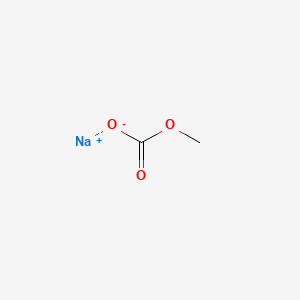

Sodium methyl carbonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

6482-39-9 |

|---|---|

Molecular Formula |

C2H3NaO3 |

Molecular Weight |

98.03 g/mol |

IUPAC Name |

sodium;methyl carbonate |

InChI |

InChI=1S/C2H4O3.Na/c1-5-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 |

InChI Key |

OWSBHFWSKFIEGF-UHFFFAOYSA-M |

SMILES |

COC(=O)[O-].[Na+] |

Canonical SMILES |

COC(=O)[O-].[Na+] |

Other CAS No. |

6482-39-9 |

Origin of Product |

United States |

Foundational & Exploratory

Sodium Methyl Carbonate: A Comprehensive Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium methyl carbonate (SMC) is a versatile and stable C1 synthon with growing importance in organic synthesis.[1] This technical guide provides an in-depth overview of the synthesis and key properties of this compound, tailored for researchers, scientists, and professionals in drug development. It offers detailed experimental protocols for its preparation, a comprehensive summary of its physicochemical properties, and a discussion of its reactivity, particularly its differential reactions with organometallic reagents.[1]

Synthesis of this compound

The most common and direct laboratory-scale synthesis of this compound involves the carbonation of sodium methoxide (B1231860).[1] This method is efficient and relies on the reaction of a strong base (sodium methoxide) with a Lewis acid (carbon dioxide).

Experimental Protocol: Carbonation of Sodium Methoxide

This protocol details the synthesis of this compound from sodium methoxide and carbon dioxide gas.

Materials:

-

Sodium methoxide (NaOCH₃)

-

Anhydrous methanol (B129727) (CH₃OH)

-

Carbon dioxide (CO₂) gas

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk flask or a three-necked round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying apparatus (e.g., vacuum oven or desiccator)

Procedure:

-

Reaction Setup: A dry Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a gas outlet is assembled under an inert atmosphere.

-

Dissolution of Sodium Methoxide: Anhydrous methanol is added to the flask, followed by the careful addition of sodium methoxide. The mixture is stirred until the sodium methoxide is completely dissolved, forming a homogeneous solution.

-

Carbonation: A steady stream of carbon dioxide gas is bubbled through the sodium methoxide solution at a moderate rate. The reaction is typically carried out at ambient temperature (20–25°C).[1]

-

Precipitation: As the reaction proceeds, this compound, which has limited solubility in methanol, will precipitate out of the solution as a white solid.[1]

-

Reaction Completion: The flow of carbon dioxide is continued until the precipitation of the product appears to be complete. A slight excess of carbon dioxide is generally used to ensure the complete conversion of sodium methoxide.[1]

-

Isolation of Product: The reaction mixture is filtered to collect the precipitated this compound. The solid is washed with a small amount of cold, dry methanol to remove any unreacted sodium methoxide or other soluble impurities.[1]

-

Drying: The collected solid is dried under vacuum to remove any residual solvent, yielding pure this compound.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Properties of this compound

This section summarizes the key physical, chemical, and spectroscopic properties of this compound in a structured format for easy reference.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂H₃NaO₃ |

| Molecular Weight | 98.03 g/mol [1] |

| CAS Number | 6482-39-9[1] |

| Appearance | White powder/solid |

| Melting Point | N/A (decomposes upon heating)[2] |

| Boiling Point | 119.1 °C at 760 mmHg[2] |

| Solubility | Soluble in water.[2] Limited solubility in methanol.[1] Insoluble in acetone (B3395972) and ethyl acetate.[1] |

| Stability | Stable under normal conditions, but can decompose upon heating or exposure to moisture.[2] |

Spectroscopic Data

| Spectroscopy | Wavenumber / Chemical Shift |

| IR (Infrared) | ~1615 cm⁻¹ (C=O stretching)[1] |

| ¹H NMR (DMSO-d₆) | ~3.32 ppm (s, 3H, -OCH₃)[1] |

| ¹³C NMR | ~156-162 ppm (carbonate carbon)[1] |

Reactivity and Applications

This compound serves as a stable and convenient alternative to gaseous carbon dioxide in organic synthesis.[1] A key feature of its utility is its differential reactivity towards various organometallic reagents, which allows for the selective synthesis of different functional groups.[1]

Differential Reactivity with Organometallic Reagents

The choice between a Grignard reagent and an organolithium reagent dictates the outcome of the reaction with this compound, leading selectively to either carboxylic acids or symmetrical ketones.[1]

-

Reaction with Grignard Reagents (RMgX): The reaction of this compound with Grignard reagents selectively produces carboxylic acids.[1]

-

Reaction with Organolithium Reagents (RLi): In contrast, its reaction with organolithium reagents yields symmetrical ketones.[1]

This orthogonal reactivity can be exploited in a one-pot synthesis of unsymmetrical ketones by the sequential addition of a Grignard reagent followed by an organolithium reagent.[1]

Diagram of the Differential Reactivity:

Caption: Differential reactivity of SMC with organometallic reagents.

Conclusion

This compound is a valuable reagent in organic synthesis, offering a safe and easy-to-handle alternative to gaseous carbon dioxide. Its synthesis from sodium methoxide is straightforward, and its differential reactivity with organometallic reagents provides a versatile tool for the selective formation of carboxylic acids and ketones. This guide provides the essential technical information for researchers to effectively synthesize and utilize this compound in their work.

References

An In-depth Technical Guide on the Chemical Structure and Bonding of Sodium Methyl Carbonate

Introduction to Sodium Methyl Carbonate

This compound (SMC), with the chemical formula C₂H₃NaO₃ and a molecular weight of 98.03 g/mol , is an organic salt that serves as a stable and versatile C1 synthon in organic synthesis.[1][2] It provides a solid, convenient alternative to gaseous carbon dioxide for the introduction of carboxyl groups into molecules.[1] Its reactivity is notably dependent on the choice of organometallic reagent, leading to the selective formation of carboxylic acids with Grignard reagents and symmetrical ketones with organolithium reagents.[1][3][4][5][6] This distinct reactivity makes it a valuable tool for synthetic chemists.

Chemical Structure and Bonding

This compound is an ionic compound, consisting of a sodium cation (Na⁺) and a methyl carbonate anion (CH₃OCO₂⁻). The bonding within this compound can be analyzed in two distinct parts: the ionic bond between the sodium cation and the methyl carbonate anion, and the covalent bonds within the methyl carbonate anion itself.

Ionic Bonding: The primary electrostatic attraction between the positively charged sodium ion and the negatively charged methyl carbonate anion constitutes the ionic bond. In the solid state, these ions are arranged in a crystal lattice. X-ray crystallography studies have revealed that this compound forms a layered structure.[1]

Covalent Bonding within the Methyl Carbonate Anion: The methyl carbonate anion features a central carbonate group covalently bonded to a methyl group. The carbonate portion of the anion exhibits resonance, delocalizing the negative charge across the two oxygen atoms not bonded to the methyl group. This delocalization contributes to the stability of the anion. The carbon atom of the carbonate group is sp² hybridized, leading to a trigonal planar geometry around it.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the elucidation of the structure of this compound. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the methyl carbonate functional group. The most prominent of these is the strong absorption band corresponding to the C=O stretching vibration of the carbonate group.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| CO₂ Asymmetric Stretch | ~1615 |

| C-O Asymmetric Stretch | ~1372 |

| C-O Symmetric Stretch | ~1100-1088 |

| CO₃ Bend | 820 |

| CO₂ Symmetric Bend | 597 |

Data sourced from multiple references.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The ¹H NMR spectrum shows a singlet for the methyl protons, while the ¹³C NMR spectrum shows distinct signals for the methyl carbon and the carbonate carbon.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |

| ¹H | ~3.32 | Singlet | DMSO-d₆ |

| ¹³C (carbonate) | 156-162 | Singlet | - |

| ¹³C (methyl) | Not specified in results | Singlet | - |

Data sourced from multiple references.[1]

The chemical shift of the carbonate carbon is a key diagnostic peak.[1] For comparison, the ¹³C signal for sodium bicarbonate is approximately 161.1 ppm and for sodium carbonate is 168.9 ppm.[1]

Crystallographic Data

X-ray crystallography has shown that this compound has a layered crystal structure.[1] Within these layers, the carbonate moieties of the methyl carbonate anion coordinate to the sodium cations in an η² fashion.[1] This means that two oxygen atoms of the carbonate group bind to a single sodium ion.

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its characteristic functional groups.

Methodology:

-

Sample Preparation: A small amount of dry this compound powder is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR spectroscopy, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample pellet is then placed in the sample holder (or the sample is placed on the ATR crystal), and the sample spectrum is recorded. The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands, particularly the strong C=O stretch of the carbonate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its molecular structure.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[9] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[9]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Data Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is typically sufficient. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Data Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is usually performed to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Analysis: The chemical shifts, multiplicities, and integration of the peaks in the ¹H and ¹³C spectra are analyzed to confirm the presence of the methyl and carbonate groups and to ensure the purity of the sample.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal of this compound.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector is used.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays, and the diffraction pattern is recorded.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Mandatory Visualization

Caption: Chemical structure and bonding in this compound.

References

- 1. This compound|CAS 6482-39-9|Research Chemical [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. monomethyl carbonate sodium salt | C2H3NaO3 | CID 23674761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sodium,methyl carbonate | CAS#:6482-39-9 | Chemsrc [chemsrc.com]

- 6. pubsapp.acs.org [pubsapp.acs.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Sodium Methyl Carbonate: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium methyl carbonate (SMC), a stable and versatile C1 synthon, has garnered significant attention in synthetic chemistry. This technical guide provides an in-depth overview of its identification, synthesis, and characteristic reactivity. Detailed experimental protocols for its preparation and analysis are presented, alongside a discussion of its application in the selective synthesis of carboxylic acids and ketones. This document aims to serve as a comprehensive resource for researchers leveraging this compound in their synthetic endeavors.

Identification and Properties

This compound is an organic salt that serves as a solid, manageable alternative to gaseous carbon dioxide in various chemical transformations.[1]

Chemical Abstract Service (CAS) Number

The unequivocally assigned identifier for this compound is:

-

CAS Number: 6482-39-9

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃NaO₃ | [1] |

| Molecular Weight | 98.03 g/mol | [1] |

| Appearance | White to off-white powder/solid | [2] |

| Solubility | Soluble in water | |

| Stability | Stable under normal conditions, but can decompose upon heating or exposure to moisture |

Spectroscopic Data for Identification

Spectroscopic methods are essential for the unambiguous identification and purity assessment of this compound. Key spectral data are summarized in the following table.

| Spectroscopic Method | Feature | Characteristic Signal | Reference(s) |

| Infrared (IR) Spectroscopy | CO₂ Stretching Vibration | ~1615 cm⁻¹ | [1] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Carbonate Carbon (O-CO₂⁻) | 156-162 ppm | [1] |

| ¹H Nuclear Magnetic Resonance (NMR) | Methyl Protons (CH₃) in DMSO-d₆ | ~3.32 ppm | [1] |

The ¹H NMR spectrum is particularly useful for distinguishing this compound from potential impurities like sodium methoxide (B1231860) or residual methanol (B129727), which exhibit a chemical shift at approximately 3.17 ppm in DMSO-d₆.[1] The ¹³C NMR signal for the carbonate carbon is diagnostic and consistent with related inorganic salts such as sodium bicarbonate (~161.1 ppm) and sodium carbonate (~168.9 ppm).[1]

Experimental Protocols

Synthesis of this compound

The most common laboratory-scale synthesis involves the direct carbonation of sodium methoxide.[1]

Reaction:

NaOCH₃ + CO₂ → NaOCO₂CH₃

Experimental Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Preparation: A 250 mL two-neck pear-shaped flask equipped with a septum and a Schlenk tap is evacuated and flushed with carbon dioxide three times.[3]

-

Addition of Reagents: Dry methanol (50 mL) and a 5.4 M solution of sodium methoxide in methanol (5.6 mL, 30.2 mmol) are added via syringe.[3]

-

Reaction: The septum is replaced with a glass gas inlet tube under a counterflow of CO₂, and CO₂ is bubbled through the solution for 2 hours. A white precipitate will form during this time.[3]

-

Isolation: The precipitate is filtered using a Büchner funnel and the filter cake is washed with cold diethyl ether (50 mL).[3]

-

Drying: The collected solid is transferred to a Schlenk tube and dried under reduced pressure at room temperature for 18 hours to yield this compound as a colorless crystalline solid.[3]

Analytical Characterization Protocols

Sample Preparation:

-

Dissolve 5-25 mg of the synthesized this compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample is free of any solid particles to avoid poor spectral resolution.

Instrument Parameters (General):

-

¹H NMR: Acquire the spectrum using a standard proton experiment. The chemical shift should be referenced to the residual solvent peak of DMSO-d₅ at 2.50 ppm.

-

¹³C NMR: Acquire the spectrum using a standard carbon experiment with proton decoupling. The chemical shift should be referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the dry this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The spectrum should be recorded in the range of 4000-400 cm⁻¹.

Reference spectra for comparison are available in public databases such as SpectraBase.[1][4]

This method quantifies the carbonate content of the synthesized this compound.

Procedure:

-

Accurately weigh a sample of the synthesized this compound.

-

Dissolve the sample in a known volume of distilled water.

-

Add a few drops of methyl orange indicator.

-

Titrate the solution with a standardized solution of a strong acid (e.g., hydrochloric acid) until the endpoint is reached, indicated by a color change from yellow to pale red.[5][6]

-

The purity can be calculated based on the stoichiometry of the neutralization reaction.

Reactivity and Applications in Synthesis

A key feature of this compound is its differential reactivity towards organometallic reagents, which allows for the selective synthesis of either carboxylic acids or ketones.[1][7]

Synthesis of Carboxylic Acids with Grignard Reagents

This compound reacts with Grignard reagents (RMgX) to selectively produce carboxylic acids.[7]

Reaction Pathway for Carboxylic Acid Synthesis:

Caption: Reaction of SMC with Grignard reagents.

Experimental Protocol (Mechanochemical Approach):

A one-pot, three-step mechanochemical protocol has been developed for the synthesis of carboxylic acids from organobromides.[8][9]

-

Grignard Reagent Formation: Magnesium (2.5 equiv.) and lithium hydroxide (B78521) (1.1 equiv.) are milled in a zirconium dioxide milling vessel. The organobromide (1.0 equiv.) and 2-methyltetrahydrofuran (B130290) (2.0 equiv.) are then added, and milling is continued.[9]

-

Carboxylation: this compound (1.5 equiv.) is added to the milling vessel.[9]

-

Work-up: The reaction mixture is quenched with dilute hydrochloric acid, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).[10] The crude product is then purified by column chromatography.[9]

Synthesis of Symmetrical Ketones with Organolithium Reagents

In contrast to its reaction with Grignard reagents, this compound reacts with organolithium reagents (RLi) to yield symmetrical ketones.[7]

Reaction Pathway for Symmetrical Ketone Synthesis:

Caption: Reaction of SMC with organolithium reagents.

One-Pot Synthesis of Unsymmetrical Ketones

The orthogonal reactivity of this compound with Grignard and organolithium reagents enables a one-pot synthesis of unsymmetrical ketones.[1][7] This is achieved by the sequential addition of a Grignard reagent followed by an organolithium reagent to the same reaction vessel containing this compound.[1]

Logical Flow for Unsymmetrical Ketone Synthesis:

Caption: One-pot synthesis of unsymmetrical ketones.

This sequential approach has been successfully applied to the synthesis of various benzophenone (B1666685) and acetophenone (B1666503) derivatives.[1] The attenuated electrophilicity of SMC compared to CO₂ is a key advantage, allowing these reactions to proceed at room temperature and often simplifying purification.[1][7]

Conclusion

This compound is a valuable and highly versatile reagent in modern organic synthesis. Its stability, ease of handling, and predictable, differential reactivity with common organometallic reagents make it an excellent choice for the selective synthesis of carboxylic acids and ketones. The experimental protocols detailed in this guide provide a solid foundation for the synthesis, characterization, and application of this important C1 synthon. Further exploration of its reactivity is likely to uncover even broader applications in the development of novel synthetic methodologies.

References

- 1. This compound|CAS 6482-39-9|Research Chemical [benchchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. spectrabase.com [spectrabase.com]

- 5. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]

- 6. egyankosh.ac.in [egyankosh.ac.in]

- 7. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]

- 8. Mechanochemical Grignard Reactions with Gaseous CO2 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]

"physical and chemical properties of sodium methyl carbonate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium methyl carbonate (SMC), with the chemical formula CH₃OCO₂Na, is a versatile and reactive C1 synthon that has garnered significant interest in organic synthesis.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, compiled from available scientific literature. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in utilizing this reagent in their work. The guide summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of its chemical behavior.

Physical Properties

This compound is a white solid at room temperature.[2] While a precise melting point is not consistently reported in the literature, which often indicates that the compound may decompose upon heating, some of its other key physical properties have been characterized.[3]

Table 1: Physical and Structural Properties of this compound

| Property | Value | Reference |

| CAS Number | 6482-39-9 | [1] |

| Molecular Formula | C₂H₃NaO₃ | [1] |

| Molecular Weight | 98.03 g/mol | [1][4] |

| Appearance | White powder | [2] |

| Boiling Point | 119.1 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.955 g/cm³ (Predicted) | [3] |

| InChI Key | OWSBHFWSKFIEGF-UHFFFAOYSA-M | [1] |

Solubility

Quantitative solubility data for this compound is limited in the available literature. However, qualitative descriptions indicate it is soluble in water and has limited solubility in methanol (B129727), which facilitates its isolation after synthesis.[1] It is reported to be practically insoluble in acetone (B3395972) and ethyl acetate.[1] For comparative purposes, the solubility of the analogous inorganic salt, sodium carbonate, is provided in Table 2.

Table 2: Solubility of Sodium Carbonate in Various Solvents

| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference |

| Water | 21.8 | 20 | [5] |

| Water | 29.4 | 25 | [5] |

| Methanol | 0.55 | 20 | [5] |

| Methanol | 0.604 | 25 | [5] |

| Ethanol | 0.22 | 20 | [5] |

| Acetone | Insoluble | Room Temperature | [5] |

| N-methylpyrrolidone | 2.02 | Room Temperature | [5] |

| Dimethylformamide | 0.4 | Room Temperature | [5] |

| Dimethyl sulfoxide | 1.3 | Room Temperature | [5] |

Chemical Properties and Reactivity

This compound is a stable, solid, and convenient alternative to gaseous carbon dioxide in various chemical transformations.[1] Its utility as a C1 synthon is highlighted by its differential reactivity with organometallic reagents.[1][6]

Reactivity with Organometallic Reagents

A key feature of this compound is its distinct reactivity towards Grignard and organolithium reagents, which allows for the selective synthesis of carboxylic acids and ketones.[1][6]

-

Reaction with Grignard Reagents (RMgX): this compound reacts with Grignard reagents to selectively produce carboxylic acids.[1][6]

-

Reaction with Organolithium Reagents (RLi): In contrast, its reaction with organolithium reagents yields symmetrical ketones.[1][6]

This differential reactivity has been leveraged in one-pot syntheses of unsymmetrical ketones by the sequential addition of a Grignard reagent followed by an organolithium reagent.[1]

Reaction with Acids

As a salt of a weak acid (methyl carbonic acid) and a strong base (sodium hydroxide), this compound reacts with strong acids to produce carbon dioxide, methanol, and the corresponding sodium salt. For example, the reaction with hydrochloric acid is as follows:

CH₃OCO₂Na + 2HCl → NaCl + CO₂ + CH₃OH + H₂O

This reaction is analogous to the reaction of sodium carbonate with acids, which produces brisk effervescence due to the liberation of carbon dioxide gas.[7]

Stability and Decomposition

This compound is stable under normal conditions.[3] However, it is expected to decompose upon heating.[3] While a specific decomposition temperature has not been definitively reported, thermogravimetric analysis (TGA) can be used to determine its thermal stability.[8][9] The decomposition of the related compound, sodium bicarbonate, begins at around 50°C, yielding sodium carbonate, water, and carbon dioxide.[1] Anhydrous sodium carbonate, on the other hand, melts around 850°C with subsequent slow decomposition.[10][11] It is plausible that the thermal decomposition of this compound would yield sodium carbonate, methanol, and carbon dioxide.

Experimental Protocols

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the direct carbonation of sodium methoxide (B1231860).[1] The following protocol is based on the procedure described by Hurst et al. in Organic Letters, 2019.[6][12][13]

Materials:

-

Sodium methoxide (NaOCH₃)

-

Dry Methanol (CH₃OH)

-

Carbon dioxide (CO₂) gas

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Schlenk flask or a two-necked round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer and stir bar

Procedure:

-

Under an inert atmosphere, dissolve sodium methoxide in dry methanol in the reaction flask with stirring. The concentration is typically around a 5.4 M solution of sodium methoxide in methanol.

-

Once the sodium methoxide is fully dissolved, bubble carbon dioxide gas through the solution via a gas dispersion tube for approximately 2 hours.

-

A precipitate of this compound will form due to its limited solubility in methanol.

-

After the reaction is complete, the precipitate is collected by filtration under an inert atmosphere.

-

The collected solid is washed with cold, dry diethyl ether to remove any unreacted starting materials or soluble impurities.

-

The purified this compound is then dried under vacuum to yield a colorless crystalline solid.

Acid-Base Titration for Carbonate Content Determination

The carbonate content of a sample of this compound can be determined by titration with a standardized strong acid, such as hydrochloric acid.[1]

Materials:

-

This compound sample of known weight

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

Methyl orange or bromocresol green indicator

-

Burette, pipette, conical flask, and magnetic stirrer

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a conical flask.

-

Add 2-3 drops of a suitable indicator (e.g., methyl orange) to the solution.

-

Titrate the solution with the standardized HCl solution from a burette with constant stirring until the endpoint is reached, indicated by a sharp color change of the indicator.

-

The reaction proceeds in two steps: first, the methyl carbonate is protonated, and then it decomposes to carbonic acid, which in turn decomposes to water and carbon dioxide. The overall reaction is: CH₃OCO₂⁻ + 2H⁺ → CO₂ + CH₃OH.

-

The volume of HCl solution used is recorded, and the carbonate content is calculated based on the stoichiometry of the reaction.

Spectroscopic Characterization

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential techniques for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Method | Feature | Characteristic Signal | Reference |

| Infrared (IR) | C=O Stretching Vibration | ~1615 cm⁻¹ | [1] |

| ¹³C NMR | Carbonate Carbon (O-CO₂⁻) | 156-162 ppm | [1] |

| ¹H NMR (in DMSO-d₆) | Methyl Protons (CH₃) | ~3.32 ppm | [1] |

The ¹H NMR chemical shift of the methyl protons in this compound (~3.32 ppm in DMSO-d₆) is distinct from that of potential impurities like residual sodium methoxide or methanol (~3.17 ppm), allowing for easy assessment of purity.[1]

Conclusion

This compound is a valuable and versatile reagent in organic chemistry, offering a solid, stable, and reactive source of the C1 synthon. Its distinct reactivity with different classes of organometallic reagents provides a powerful tool for the selective synthesis of carboxylic acids and ketones. This guide has summarized the key physical and chemical properties of this compound, provided detailed experimental protocols for its synthesis and analysis, and presented its chemical behavior through clear diagrams. While some quantitative physical data, such as a definitive melting point and a comprehensive solubility profile, remain to be fully elucidated in the literature, the information provided herein serves as a robust foundation for researchers and drug development professionals seeking to explore the synthetic potential of this important compound.

References

- 1. This compound|CAS 6482-39-9|Research Chemical [benchchem.com]

- 2. This compound as an effective C1 synthon. Synthesis of carboxylic acids, benzophenones, and unsymmetrical ketones [roam.macewan.ca]

- 3. lookchem.com [lookchem.com]

- 4. monomethyl carbonate sodium salt | C2H3NaO3 | CID 23674761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sodium carbonate [chemister.ru]

- 6. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]

- 7. quora.com [quora.com]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. tainstruments.com [tainstruments.com]

- 10. researchgate.net [researchgate.net]

- 11. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 12. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Sodium Methyl Carbonate: A Versatile C1 Synthon in Modern Organic Synthesis

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sodium methyl carbonate (SMC) has emerged as a highly effective and versatile C1 synthon in organic synthesis, offering a stable, inexpensive, and easy-to-handle alternative to gaseous carbon dioxide and other hazardous carbonylating agents.[1][2] Its unique differential reactivity towards organometallic reagents allows for the selective synthesis of carboxylic acids, symmetrical ketones, and, notably, unsymmetrical ketones in a one-pot procedure.[3][4] This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its key applications, and quantitative data to support its efficacy.

Core Mechanism of Action: Differential Reactivity

The primary utility of this compound as a C1 synthon stems from its distinct reaction pathways with different classes of organometallic reagents, specifically Grignard reagents (RMgX) and organolithium reagents (RLi).[2] This differential reactivity allows for selective synthetic outcomes based on the choice of the nucleophile.[1]

-

Reaction with Grignard Reagents: When treated with Grignard reagents, this compound selectively yields carboxylic acids upon acidic workup.[2] In this reaction, SMC effectively acts as a carboxylating agent, equivalent to a formate (B1220265) cation (HCO₂⁺) synthon.[5] The attenuated electrophilicity of SMC compared to CO₂ allows these reactions to be performed at room temperature, simplifying the procedure and purification.[1]

-

Reaction with Organolithium Reagents: In contrast, the reaction of SMC with more nucleophilic organolithium reagents leads to the formation of symmetrical ketones.[2] This pathway involves a double addition of the organolithium reagent to the carbonyl group of SMC, which acts as a carbonyl dication (CO²⁺) equivalent.[5]

This orthogonal reactivity is a key advantage, enabling chemists to steer the synthetic outcome towards two distinct and valuable functional groups from the same C1 source.[2]

Caption: Differential reactivity of SMC with organometallic reagents.

Synthetic Applications and Quantitative Data

The unique reactivity of SMC has been exploited in several high-utility synthetic transformations.

Synthesis of Carboxylic Acids

The reaction of Grignard reagents with SMC provides a reliable method for the synthesis of carboxylic acids, including isotopically labeled compounds.[1] This method avoids the need for low temperatures or pressurized CO₂ gas.[6]

| Entry | Organobromide Precursor | Grignard Reagent | Product | Yield (%) | Reference |

| 1 | Bromobenzene | Phenylmagnesium bromide | Benzoic acid | 95 | [1] |

| 2 | 4-Bromotoluene | p-Tolylmagnesium bromide | 4-Methylbenzoic acid | 91 | [1] |

| 3 | 2-Bromonaphthalene | 2-Naphthylmagnesium bromide | 2-Naphthoic acid | 85 | [1] |

| 4 | 1-Bromohexane | n-Hexylmagnesium bromide | Heptanoic acid | 75 | [1] |

Synthesis of Symmetrical Ketones

The reaction with organolithium reagents offers a straightforward route to symmetrical ketones.[4]

| Entry | Organolithium Reagent | Product | Yield (%) | Reference |

| 1 | Phenyllithium | Benzophenone | 88 | [1] |

| 2 | n-Butyllithium | 5-Nonanone | 78 | [1] |

| 3 | p-Tolyllithium | 4,4'-Dimethylbenzophenone | 85 | [1] |

One-Pot Synthesis of Unsymmetrical Ketones

A significant advancement is the one-pot synthesis of unsymmetrical ketones by sequentially reacting SMC with a Grignard reagent followed by an organolithium reagent.[1] This protocol leverages the differential reactivity to construct two different carbon-carbonyl bonds in a single vessel, offering a highly efficient and atom-economical process.[2]

Caption: One-pot synthesis of unsymmetrical ketones using SMC.

| Entry | Grignard Reagent (R-MgX) | Organolithium Reagent (R'-Li) | Product | Yield (%) | Reference |

| 1 | Phenylmagnesium bromide | Methyllithium | Acetophenone | 75 | [1] |

| 2 | Phenylmagnesium bromide | n-Butyllithium | Valerophenone | 70 | [1] |

| 3 | 4-Methoxyphenylmagnesium bromide | Phenyllithium | 4-Methoxybenzophenone | 82 | [1] |

Experimental Protocols

General Procedure for Carboxylation of Grignard Reagents

A detailed protocol for the synthesis of carboxylic acids using SMC is as follows:

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), the Grignard reagent is prepared from the corresponding organobromide and magnesium turnings in an appropriate solvent like THF.

-

Reaction with SMC: To this solution, solid this compound (1.2 equivalents) is added portion-wise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. Progress can be monitored by TLC or GC-MS.

-

Workup: The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude carboxylic acid can be purified by crystallization or column chromatography.

General One-Pot Procedure for Unsymmetrical Ketone Synthesis

-

First Addition: To a stirred solution of the Grignard reagent (1.0 equivalent) in THF at 0 °C under an inert atmosphere, this compound (1.2 equivalents) is added.

-

Intermediate Formation: The mixture is stirred for 1 hour at 0 °C and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Second Addition: The reaction mixture is cooled to -78 °C, and the organolithium reagent (1.5 equivalents) is added dropwise.

-

Completion: The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by silica (B1680970) gel chromatography.

Caption: Experimental workflow for SMC-mediated carboxylation.

Mechanochemical Applications

Recent research has expanded the use of this compound into the realm of mechanochemistry.[7] Ball-milling techniques have been successfully employed for the carboxylation of organobromides using SMC.[8] This solvent-free or liquid-assisted grinding (LAG) approach aligns with green chemistry principles by significantly reducing solvent waste and often shortening reaction times.[7][8] Yields of up to 82% for aryl and alkyl carboxylic acids have been reported under these conditions.[8]

Conclusion and Future Outlook

This compound has proven to be a practical, efficient, and versatile C1 synthon that overcomes many limitations of traditional carboxylating and carbonylating agents.[1] Its differential reactivity provides a powerful tool for the selective synthesis of valuable chemical entities.[2] The development of one-pot procedures for unsymmetrical ketones highlights its potential for streamlining complex molecular construction.[1] Future exploration is likely to expand its applications in mechanochemistry and flow synthesis, further solidifying its role as a key reagent in the modern synthetic chemist's toolkit.[1]

References

- 1. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]

- 2. This compound|CAS 6482-39-9|Research Chemical [benchchem.com]

- 3. This compound as an effective C1 synthon. Synthesis of carboxylic acids, benzophenones, and unsymmetrical ketones [roam.macewan.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanochemical Grignard Reactions with Gaseous CO2 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanochemical Grignard Reactions with Gaseous CO2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on the Formation of Alkali Metal Alkyl Carbonates: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of alkali metal alkoxides with carbon dioxide to form alkali metal alkyl carbonates is a fundamental transformation in organic and inorganic chemistry. This reaction represents a key step in carbon dioxide fixation and has historical significance in the development of organometallic chemistry and the understanding of carboxylation reactions. This technical guide provides an in-depth overview of the early studies that elucidated the formation, characterization, and kinetics of these important intermediates. The information presented herein is compiled from foundational research, offering detailed experimental methodologies, quantitative data, and mechanistic insights from the pioneering work in this field.

The Fundamental Reaction: CO₂ Insertion

The core reaction involves the nucleophilic attack of an alkoxide anion on the electrophilic carbon atom of carbon dioxide. This process, often referred to as CO₂ insertion, results in the formation of a new carbon-oxygen bond, yielding the corresponding alkali metal alkyl carbonate salt.

The general reaction is as follows:

M-OR + CO₂ → M⁺⁻O₂COR

Where:

-

M represents an alkali metal (e.g., Li, Na, K).

-

R is an alkyl group (e.g., methyl, ethyl, tert-butyl).

This reaction is typically fast and exothermic. Early researchers noted the rapid uptake of carbon dioxide by alcoholic solutions of alkali metal hydroxides or by solutions of the alkali metal alkoxides themselves.

Early Kinetic Investigations

One of the earliest quantitative studies on the kinetics of this reaction was conducted by Faurholt in 1927. The work focused on the competitive reaction of carbon dioxide with hydroxide (B78521) and methoxide (B1231860) ions in aqueous methanol.

Faurholt's Competitive Rate Method (1927)

Faurholt's indirect method involved introducing a limited amount of carbon dioxide into a solution containing both hydroxide and methoxide ions. The ratio of the products, carbonate and methylcarbonate (B8334205), was assumed to be dependent on the relative rates of their formation. The products were quantified by precipitation with barium chloride; barium carbonate precipitates immediately, while barium methylcarbonate decomposes more slowly to form a delayed precipitate of barium carbonate.[1]

Table 1: Quantitative Data from Early Studies on the Reaction of Alkoxides with CO₂

| Alkoxide | Solvent System | CO₂ Conversion to Alkyl Carbonate (%) | Researcher (Year) | Citation |

| Sodium Methoxide | Aqueous Methanol | 77% | Faurholt (1927) | [1] |

| Sodium Ethoxide | Aqueous Ethanol (B145695) | 66% (at 14.0 ml EtOH/100 ml soln) | Faurholt (1927) | [1] |

| Sodium Ethoxide | Aqueous Ethanol | 69% (at 20.0 ml EtOH/100 ml soln) | Faurholt (1927) | [1] |

| Sodium Ethoxide | Aqueous Ethanol | 79% (at 60.0 ml EtOH/100 ml soln) | Faurholt (1927) | [1] |

Note: Later work by others reported some discrepancies with Faurholt's results for the ethanol system, suggesting the complexity of these early kinetic measurements.[1]

Experimental Protocols from Early Studies

While detailed, step-by-step protocols from the earliest literature are not always fully accessible, the general methodologies can be reconstructed from the available texts.

General Protocol for the Synthesis of an Alkali Metal Alkyl Carbonate (circa early to mid-20th Century)

Objective: To prepare and isolate an alkali metal alkyl carbonate.

Materials:

-

Anhydrous alcohol (e.g., absolute ethanol or methanol).

-

Alkali metal (e.g., sodium or potassium), handled with appropriate safety precautions.

-

Dry carbon dioxide gas.

-

Anhydrous, non-reactive solvent for precipitation (e.g., diethyl ether).

Apparatus:

-

A three-necked, round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser with a drying tube to protect from atmospheric moisture.

-

A source of dry carbon dioxide gas.

-

Filtration apparatus (e.g., a Büchner funnel) for collecting the product, protected from atmospheric moisture.

Procedure:

-

Preparation of the Alkali Metal Alkoxide Solution: The alkali metal is cautiously dissolved in an excess of the anhydrous alcohol under a dry, inert atmosphere (if available) or with protection from moist air. This reaction is exothermic and produces hydrogen gas, which must be safely vented. M + ROH → MOR + ½ H₂

-

Carbonation: Dry carbon dioxide is bubbled through the vigorously stirred alkoxide solution. The reaction is typically rapid, and the absorption of CO₂ can be monitored by the cessation of gas uptake or by the formation of a precipitate. The temperature is often controlled with an ice bath due to the exothermic nature of the reaction.

-

Isolation of the Product: The resulting alkali metal alkyl carbonate, which is often insoluble in the alcohol or can be precipitated by the addition of a non-polar solvent like diethyl ether, is collected by filtration in a moisture-free environment.

-

Drying and Storage: The solid product is washed with an anhydrous solvent (e.g., diethyl ether) to remove any unreacted alcohol and then dried under vacuum. The final product is highly sensitive to moisture and must be stored in a desiccator or under an inert atmosphere.

Early Spectroscopic Characterization

With the advent of spectroscopic techniques in the mid-20th century, the structures of these compounds were confirmed. Infrared (IR) spectroscopy was particularly crucial in identifying the characteristic vibrations of the alkyl carbonate group.

Infrared Spectroscopy

Early IR spectra, often recorded on prism or grating spectrometers, provided the first direct evidence for the structure of alkali metal alkyl carbonates. The spectra were typically obtained on solid samples as mulls (e.g., in Nujol) or as pellets with an alkali halide (e.g., KBr).

Table 2: Characteristic Infrared Absorption Frequencies for Sodium Methyl Carbonate

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |

| C=O | Stretching | ~1615 | [2] |

| C-O | Stretching | (not specified in sources) | |

| O-C-O | Bending/Stretching | (not specified in sources) | |

| CH₃ | Bending/Stretching | (not specified in sources) |

Note: The C=O stretching frequency is a key diagnostic peak for the formation of the carbonate moiety.[2] An early spectrum of this compound from the Coblentz Society collection, likely recorded prior to 1970, is available in the SpectraBase database.[3][4]

Mechanistic and Logical Diagrams

The following diagrams illustrate the reaction mechanism and a typical experimental workflow for the formation of alkali metal alkyl carbonates based on the early understanding of this chemistry.

Caption: Reaction mechanism for the formation of an alkyl carbonate.

References

Spectroscopic Analysis of Sodium Methyl Carbonate: A Technical Guide

Introduction

Sodium methyl carbonate (NaOCO₂CH₃) is a versatile and stable C1 synthon utilized in organic synthesis.[1][2] As a solid and convenient alternative to gaseous carbon dioxide, it demonstrates differential reactivity with organometallic reagents, enabling the selective synthesis of carboxylic acids and symmetrical ketones.[1][2][3][4] Accurate characterization of this reagent is paramount to ensure purity and predict its reactivity. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound, along with detailed experimental protocols for its synthesis and analysis.

Spectroscopic Data Presentation

The structural confirmation of this compound relies on key spectroscopic techniques that unambiguously identify its functional groups and molecular structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is essential for confirming the molecular connectivity of this compound. Proton (¹H) NMR verifies the presence of the methyl group, while Carbon-13 (¹³C) NMR confirms the existence of both the methyl and carbonate carbons.[1]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Feature | Chemical Shift (δ) | Solvent |

| ¹H | Methyl Protons (CH₃) | ~3.32 ppm | DMSO-d₆ |

| ¹³C | Carbonate Carbon (O-CO₂⁻) | 156-162 ppm | DMSO-d₆ |

Note: The chemical shift of the methyl protons in this compound (~3.32 ppm) is distinct from potential residual starting materials like sodium methoxide (B1231860) or methanol, which appear at approximately 3.17 ppm in the same solvent (DMSO-d₆).[1]

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful tool for identifying the primary functional groups within the this compound structure, most notably the carbonate moiety.[1] The analysis of vibrational frequencies confirms the successful incorporation of carbon dioxide into the sodium methoxide precursor.[1]

Table 2: Key Infrared (IR) Absorption Bands for this compound

| Feature | Characteristic Signal (cm⁻¹) | Vibrational Mode |

| Carbonate Moiety | ~1615 cm⁻¹ | CO₂ Stretching Vibration |

Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis involves the direct carbonation of sodium methoxide.[1]

Methodology:

-

Reaction Setup: A solution of sodium methoxide (NaOCH₃) in an appropriate solvent is prepared in a reaction vessel equipped with a gas inlet and stirring mechanism.

-

Carbonation: Gaseous carbon dioxide (CO₂) is bubbled through the sodium methoxide solution under controlled temperature and pressure.

-

Reaction: The carbon dioxide reacts with sodium methoxide to form this compound, which may precipitate from the solution. The reaction is typically highly efficient.[1]

-

Reaction Equation: NaOCH₃ + CO₂ → NaOCO₂CH₃[1]

-

-

Isolation: The resulting solid this compound is isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (a higher quantity, ~20-50 mg, is preferable for ¹³C NMR) into a clean, dry vial.[5]

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[5]

-

Vigorously mix the sample until it is fully dissolved.

-

If any solid particulates remain, filter the solution through a pipette with a cotton plug directly into a 5 mm NMR tube.[5]

2. Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer field to the deuterium (B1214612) signal of the DMSO-d₆ solvent.[6]

-

Shim the magnetic field to optimize homogeneity, observing the lock level signal.[6]

-

Acquire the ¹H NMR spectrum. A standard experiment typically involves a 90° pulse and a short acquisition time.

-

For the ¹³C NMR spectrum, a proton-decoupled experiment is standard to enhance signal-to-noise and provide singlet peaks for each unique carbon.[6] A larger number of scans is required due to the lower natural abundance of ¹³C.[5]

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy Protocol

1. Sample Preparation (KBr Pellet Method):

-

Place a small amount of this compound (~1-2 mg) into an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Gently grind the two substances together until a fine, homogeneous powder is obtained.[7]

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a thin, transparent or translucent KBr pellet.[7]

2. Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[8]

3. Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify the positions of major absorption bands and compare them to known values for carbonate functional groups.[1]

Application: Differential Reactivity

A key application of this compound is its selective reaction with different organometallic reagents. This differential reactivity allows for the targeted synthesis of either carboxylic acids or symmetrical ketones from the same C1 synthon.[2][9]

-

Reaction with Grignard Reagents (RMgX): Produces carboxylic acids.[2]

-

Reaction with Organolithium Reagents (RLi): Yields symmetrical ketones.[2]

References

- 1. This compound|CAS 6482-39-9|Research Chemical [benchchem.com]

- 2. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. emory.edu [emory.edu]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Crystal Structure Analysis of Sodium Methyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium methyl carbonate (NaOCO₂CH₃) is a versatile and stable C1 synthon with significant applications in organic synthesis. Its solid-state structure is fundamental to understanding its reactivity and stability. This technical guide provides a comprehensive overview of the crystal structure of anhydrous this compound, detailing the crystallographic parameters, synthesis of high-quality crystals, and the experimental protocol for single-crystal X-ray diffraction analysis. The information presented herein is intended to serve as a valuable resource for researchers leveraging this reagent in synthetic chemistry and materials science.

Introduction

This compound (SMC) has emerged as a practical and effective alternative to gaseous carbon dioxide in various carboxylation reactions.[1] Its ease of handling, stability, and distinct reactivity profile make it an attractive reagent in the synthesis of carboxylic acids and ketones.[1] A thorough understanding of its three-dimensional structure is paramount for elucidating its reaction mechanisms and for the rational design of new synthetic methodologies. X-ray crystallography has revealed a layered structure for this compound, where the carbonate moieties coordinate to the sodium cations in an η² fashion.[1] This guide presents the definitive crystallographic data for anhydrous this compound and outlines the methodologies for its synthesis and structural determination.

Synthesis of this compound Crystals

The preparation of high-quality single crystals of this compound is a critical prerequisite for accurate X-ray diffraction analysis. The most common and direct method involves the carbonation of sodium methoxide (B1231860).

Experimental Protocol: Synthesis of this compound

Materials:

-

Sodium methoxide (NaOMe)

-

Methanol (B129727) (anhydrous)

-

Carbon dioxide (CO₂), gaseous or solid (dry ice)

-

Diethyl ether or other suitable non-polar solvent (anhydrous)

Procedure:

-

A solution of sodium methoxide is prepared by dissolving it in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Carbon dioxide gas is then bubbled through the solution, or crushed dry ice is carefully added in small portions. The reaction is exothermic and results in the precipitation of this compound.

-

The reaction mixture is stirred at room temperature until the precipitation is complete.

-

The solid product is collected by filtration, washed with anhydrous diethyl ether to remove any unreacted sodium methoxide and residual methanol, and dried under vacuum.

Crystallization:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in a suitable solvent system, or by slow cooling of a saturated solution. The choice of solvent is critical and may require some experimentation; however, polar aprotic solvents should be investigated.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure of this compound was achieved through single-crystal X-ray diffraction. The following protocol is a generalized procedure typical for such an analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential degradation. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the Bragg reflections and to apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined by least-squares methods against the experimental diffraction data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Crystallographic Data

The crystal structure of anhydrous this compound has been determined and the key crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₂H₃NaO₃ |

| Formula weight | 98.03 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 10.801(2) Å |

| b | 5.334(1) Å |

| c | 6.746(1) Å |

| α | 90° |

| β | 105.343(1)° |

| γ | 90° |

| Volume | 374.9(1) ų |

| Z (Formula units/cell) | 4 |

Data obtained from the crystallographic study of this compound.

Structural Visualization

The logical workflow for the crystal structure analysis of this compound, from synthesis to final data analysis, is depicted in the following diagram.

Caption: Workflow for this compound Crystal Structure Analysis.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of this compound. The presented crystallographic data offers a precise model of the solid-state arrangement of this important synthetic reagent. The outlined experimental protocols for synthesis and single-crystal X-ray diffraction serve as a practical guide for researchers in the field. A comprehensive understanding of the crystal structure of this compound is essential for advancing its application in organic synthesis and for the development of novel chemical transformations.

References

Unveiling the Thermodynamic Landscape of Sodium Methyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium methyl carbonate (SMC), a stable and versatile C1 synthon, is gaining prominence as a safer and more convenient alternative to gaseous carbon dioxide in various organic syntheses.[1] Its unique reactivity profile, particularly with organometallic reagents, allows for the selective formation of carboxylic acids and ketones, making it a valuable tool in drug discovery and development.[1][2][3][4][5] This technical guide provides a comprehensive overview of the thermodynamic properties and stability of this compound, offering insights into its fundamental chemical behavior. While experimental thermodynamic data for SMC is not extensively available in peer-reviewed literature, this document outlines the established computational methodologies for its determination and presents a comparative analysis with structurally related compounds. Detailed experimental protocols for its synthesis and thermal analysis are also provided to facilitate further research and application.

Thermodynamic Properties

A thorough understanding of the thermodynamic properties of this compound is crucial for optimizing reaction conditions, predicting reaction spontaneity, and ensuring process safety. Due to a lack of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting these properties.[1]

Theoretical Calculation of Thermodynamic Parameters

The standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), standard molar entropy (S°), and heat capacity (Cp) of this compound can be reliably calculated using computational methods.

Methodology:

-

Computational Method: Density Functional Theory (DFT) is a preferred method, with functionals such as B3LYP or M06-2X providing a good balance of accuracy and computational cost.[1]

-

Basis Set: A triple-zeta basis set, such as 6-311++G(d,p), is commonly employed to accurately describe the electronic structure.[1]

-

Calculations:

-

Geometry Optimization: The first step involves finding the lowest energy structure of the this compound molecule.

-

Frequency Analysis: Vibrational frequency calculations are then performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

-

Enthalpy of Formation (ΔHf°): Calculated using the atomization method or by calculating the enthalpy change of a balanced formation reaction from its constituent elements in their standard states.

-

Gibbs Free Energy of Formation (ΔGf°): Determined from the calculated enthalpy and entropy using the equation: ΔG° = ΔH° - TΔS°.[1]

-

Heat Capacity (Cp): Obtained from the vibrational analysis.

-

Comparative Thermodynamic Data

To provide context for the yet-to-be-experimentally-determined thermodynamic values of this compound, the following table summarizes the known thermodynamic properties of the closely related and well-characterized compound, sodium carbonate (Na₂CO₃).

| Thermodynamic Property | Sodium Carbonate (Na₂CO₃) [solid] |

| Standard Enthalpy of Formation (ΔHf°) | -1130.77 kJ/mol[6][7][8] |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -1044.4 kJ/mol |

| Standard Molar Entropy (S°) | 135 J/mol·K |

| Heat Capacity (Cp) | 112.3 J/mol·K (at 298.15 K) |

Note: The values for sodium carbonate are well-established and serve as a benchmark for understanding the thermodynamic landscape of related carbonate salts.

Stability of this compound

This compound is recognized as a stable, solid compound, which contributes to its utility as a chemical reagent.[1] Its thermal stability is a key parameter for storage, handling, and determining appropriate reaction temperatures.

Thermal Decomposition

While a specific decomposition temperature for pure this compound is not widely reported, its stability can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures.[1]

It is known that potential impurities from its synthesis, such as sodium bicarbonate, decompose at lower temperatures. For instance, sodium bicarbonate decomposes at around 50°C, releasing carbon dioxide and forming sodium carbonate.[1] In contrast, anhydrous sodium carbonate melts at approximately 851°C and begins to decompose at a very slow rate above its melting point.[9][10]

Experimental Protocols for Thermal Analysis

2.2.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the decomposition temperature and mass loss profile of this compound.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of dry this compound into a TGA pan (typically platinum or alumina).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Record the mass loss as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of decomposition.

-

2.2.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of a sample as a function of temperature.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 3-5 mg of this compound into a DSC pan (typically aluminum).

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range.

-

Record the differential heat flow between the sample and the reference.

-

Endothermic or exothermic peaks in the DSC thermogram correspond to thermal events.

-

Synthesis and Reactivity

The primary route for the synthesis of this compound is the reaction of sodium methoxide (B1231860) with carbon dioxide.[1] This reaction is typically carried out at ambient temperatures and atmospheric pressure.[1]

Synthesis of this compound

Experimental Protocol:

-

Materials: Sodium methoxide, methanol (B129727) (anhydrous), carbon dioxide gas.

-

Procedure:

-

Dissolve sodium methoxide in anhydrous methanol in a reaction vessel equipped with a gas inlet and a magnetic stirrer.

-

Bubble dry carbon dioxide gas through the solution with vigorous stirring.

-

The reaction is typically exothermic. Maintain the temperature at ambient conditions (20-25°C).

-

Continue bubbling CO₂ until the uptake of the gas ceases, indicating the completion of the reaction.

-

The product, this compound, will precipitate from the solution.

-

Isolate the solid product by filtration, wash with a non-interfering solvent like diethyl ether to remove any unreacted starting material, and dry under vacuum.

-

Differential Reactivity of this compound

A key feature of this compound is its differential reactivity with organometallic reagents, which allows for the selective synthesis of either carboxylic acids or symmetrical ketones.[1][3]

-

Reaction with Grignard Reagents (RMgX): This reaction selectively produces carboxylic acids.[1][3]

-

Reaction with Organolithium Reagents (RLi): This reaction yields symmetrical ketones.[1][3]

This distinct reactivity has been leveraged to develop efficient one-pot syntheses of unsymmetrical ketones by sequential addition of a Grignard reagent followed by an organolithium reagent.[1][3]

Visualizations

Logical Relationship in Synthesis

References

- 1. This compound|CAS 6482-39-9|Research Chemical [benchchem.com]

- 2. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound as an Effective C1 Synthon. Synthesis of Carboxylic Acids, Benzophenones, and Unsymmetrical Ketones [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound as an effective C1 synthon. Synthesis of carboxylic acids, benzophenones, and unsymmetrical ketones [roam.macewan.ca]

- 6. Standard_enthalpy_change_of_formation_(data_table) [chemeurope.com]

- 7. sodium carbonate [webbook.nist.gov]

- 8. chemistry.alanearhart.org [chemistry.alanearhart.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

"sodium methyl carbonate safety data sheet and handling precautions"

Disclaimer: No official Safety Data Sheet (SDS) for sodium methyl carbonate (CAS No. 6482-39-9) is readily available in public databases. This guide has been compiled from publicly available research literature, safety data for analogous compounds, and general best practices for handling reactive chemical reagents. The information provided herein is intended for use by qualified research, scientific, and drug development professionals and should be supplemented with a thorough risk assessment before any handling or use.

Introduction

This compound is a versatile and effective C1 synthon in organic synthesis, serving as a stable, solid alternative to gaseous carbon dioxide.[1] Its utility lies in its differential reactivity with organometallic reagents, enabling the selective synthesis of carboxylic acids and symmetrical ketones.[1][2] While it offers advantages in terms of ease of handling compared to gaseous reagents, its reactivity necessitates stringent safety precautions. This guide provides a comprehensive overview of the known safety data, handling precautions, and experimental protocols relevant to this compound.

Hazard Identification and Classification

Due to the lack of a specific Safety Data Sheet, a definitive GHS classification for this compound is not available. However, based on its chemical nature as an organosodium compound and its reactivity, it should be handled as a hazardous substance. The following classifications for related compounds and substance classes provide a basis for a conservative hazard assessment.[3][4][5][6]

Inferred Hazard Classification:

| Hazard Class | Hazard Category | Rationale |

| Substances and mixtures which, in contact with water, emit flammable gases | Category 1 | Reacts with water (hydrolysis) to produce methanol (B129727) (flammable) and sodium carbonate. The reaction may be exothermic. |

| Skin Corrosion/Irritation | Category 1B/1C | As a strong base, it is expected to be corrosive to skin and eyes upon contact. |

| Serious Eye Damage/Eye Irritation | Category 1 | Expected to cause serious eye damage upon contact. |

| Self-Heating Substances and Mixtures | Category 1 | As an organometallic compound, it may be liable to self-heating and spontaneous ignition in air, particularly if finely divided.[7] |

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂H₃NaO₃ | [8][9] |

| Molecular Weight | 98.03 g/mol | [8][9] |

| Appearance | White powder | [8] |

| Decomposition | Thermal decomposition may occur at elevated temperatures, potentially releasing flammable and toxic gases.[10] Impurities like sodium bicarbonate can decompose at lower temperatures (around 50°C).[1] | |

| Solubility | Soluble in polar solvents. | [1] |

Toxicological Information

No specific toxicological studies on this compound were found. The toxicity of its potential hydrolysis and decomposition products should be considered.

| Substance | CAS Number | Toxicity Data | Reference |

| Methanol | 67-56-1 | Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. | |

| Sodium Carbonate | 497-19-8 | Causes serious eye irritation. | |

| Dimethyl Carbonate | 616-38-6 | Low acute toxicity (LD50 oral rat = 12,900 mg/kg). Not irritating to skin or eyes. | [11][12][13] |

Handling and Storage Precautions

This compound should be handled as a water-reactive and potentially air-sensitive solid.[14][15][16][17][18]

5.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile) are required. For handling larger quantities, consider wearing leather gloves over nitrile gloves for added protection against fire.[17]

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood or glove box. If there is a potential for dust generation, a respirator with an appropriate particulate filter may be necessary.

5.2. Engineering Controls

-

All manipulations of this compound should be performed in a well-ventilated chemical fume hood or an inert atmosphere glove box.[14][15][16][17][18]

-

An emergency eyewash station and safety shower must be readily accessible.

-

A Class D fire extinguisher for combustible metals must be available in the immediate work area. Do not use water, carbon dioxide, or halogenated extinguishing agents.

5.3. Safe Handling Procedures

-

Exclusion of Moisture and Air: Handle under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially for prolonged storage or reactions.

-

Dispensing: Weigh and dispense the solid in a glove box or under a positive pressure of inert gas in a fume hood.

-

Avoid Inhalation: Do not breathe dust.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Grounding: Ground all equipment to prevent static discharge, which could be an ignition source.

5.4. Storage

-

Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area.

-

Store away from water, acids, and oxidizing agents.

-

Store under an inert atmosphere for long-term stability.

Experimental Protocols

6.1. Synthesis of this compound

The following is a general protocol for the synthesis of this compound from sodium methoxide (B1231860) and carbon dioxide.

Synthesis of this compound.

Methodology:

-

A solution of sodium methoxide in methanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a gas outlet.

-

The flask is maintained under a positive pressure of inert gas (argon or nitrogen).

-

Dry carbon dioxide gas is bubbled through the stirred solution at room temperature.

-

The reaction is typically rapid, and a white precipitate of this compound will form.

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

The solid product is isolated by filtration under an inert atmosphere (e.g., using a Schlenk filter).

-